16-Hydroxykauran-18-oic acid

Description

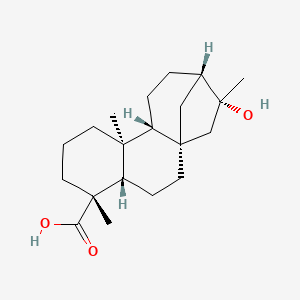

Structure

3D Structure

Properties

CAS No. |

22376-06-3 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1S,4S,5R,9S,10R,13S,14R)-14-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H32O3/c1-17-8-4-9-18(2,16(21)22)14(17)7-10-20-11-13(5-6-15(17)20)19(3,23)12-20/h13-15,23H,4-12H2,1-3H3,(H,21,22)/t13-,14-,15-,17+,18+,19+,20-/m0/s1 |

InChI Key |

XJSSRXITQUJZLO-SBPXRTMWSA-N |

SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(C)O)(C)C(=O)O |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(C)O)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(C)O)(C)C(=O)O |

Synonyms |

16-hydroxy-ent-kauran-19-oic acid 16-hydroxykauran-19-oic acid 16alpha-hydroxy-(-)-kauranoic acid |

Origin of Product |

United States |

Natural Occurrence, Chemotaxonomy, and Ecological Role of 16 Hydroxykauran 18 Oic Acid

Primary Botanical Sources and Phylogenetic Distribution

16-Hydroxykauran-18-oic acid, a member of the kaurane (B74193) diterpene family, is biosynthesized in various plant families, indicating a widespread yet specific phylogenetic distribution. These compounds are tetracyclic diterpenoids, recognized as key intermediates in the biosynthesis of gibberellins (B7789140), a class of plant growth hormones. nih.gov The presence of this compound and its derivatives across different plant taxa provides valuable insights into chemotaxonomic relationships and the evolutionary development of secondary metabolite pathways.

Occurrence in Annonaceae Family Species

The Annonaceae family, a large family of flowering plants, is a significant source of kaurane diterpenoids, including this compound. nih.govfrontiersin.org This compound has been isolated from several species within this family, highlighting its importance in the chemical makeup of these plants.

Notably, ent-16β-hydroxy-kauran-19-oic acid has been identified in Xylopia frutescens. nih.govfrontiersin.orgresearchgate.net The fruits of this plant are used in traditional medicine, and phytochemical analyses have revealed the presence of various diterpenes, including the aforementioned compound. researchgate.net Another species, Annona squamosa, commonly known as sweet apple, has also been found to contain 16α-hydroxy-(-)-kauran-19-oic acid. scialert.netimrpress.comacs.org Research has shown this compound to be responsible for the antibacterial properties of the plant's methanolic extract. scialert.netimrpress.com Furthermore, ent-16α-hydroxy-kauran-19-oic acid has been reported in Annona glabra. frontiersin.orgscielo.br

Table 1: Occurrence of this compound Derivatives in Annonaceae

| Compound Name | Species |

|---|---|

| ent-16β-hydroxy-kauran-19-oic acid | Xylopia frutescens nih.govfrontiersin.orgresearchgate.net |

| 16α-hydroxy-(-)-kauran-19-oic acid | Annona squamosa scialert.netimrpress.comacs.org |

| ent-16α-hydroxy-kauran-19-oic acid | Annona glabra frontiersin.orgscielo.br |

Presence in Asteraceae Family Genera

The Asteraceae family, one of the largest families of flowering plants, is another prominent source of kaurane diterpenes. mdpi.com this compound and its isomers have been identified in several genera within this family, including Mikania, Espeletia, and Wedelia.

In the genus Mikania, various kaurane derivatives have been isolated. While the specific isomer this compound is not explicitly detailed in all studies, related compounds such as ent-15β-hydroxy-kaur-16-en-19-oic acid and ent-16β,17-dihydroxykauran-19-oic acid have been found in species like Mikania vitifolia and Mikania lindbergii. scielo.brresearchgate.net The genus Espeletia, found in the high-altitude regions of the Andes, is also a known source of kaurane acids. redalyc.orgresearchgate.net Studies have reported the rare occurrence of isokaurenic acid (ent-kaur-15-en-19-oic acid) in Espeletia tenore. researchgate.netconicet.gov.ar Additionally, 16α-hydroxy-(-)-kauran-19-oic acid has been detected in the acid fraction of several Espeletia species. researchgate.netresearchgate.net The plant Wedelia chinensis has been shown to contain (-) kaur-16α-hydroxy-19-oic acid. mdpi.com Similarly, Aspilia mossambicensis has been found to contain 16α-hydroxykauran-19-oic acid. academicjournals.org

Table 2: Presence of this compound and Related Compounds in Asteraceae

| Genus | Species | Compound |

|---|---|---|

| Mikania | M. vitifolia, M. lindbergii | Related kaurane derivatives scielo.brresearchgate.net |

| Espeletia | E. tenore and others | Isokaurenic acid, 16α-hydroxy-(-)-kauran-19-oic acid researchgate.netresearchgate.netconicet.gov.arresearchgate.net |

| Wedelia | W. chinensis | (-) kaur-16α-hydroxy-19-oic acid mdpi.com |

| Aspilia | A. mossambicensis | 16α-hydroxykauran-19-oic acid academicjournals.org |

Identification in Other Plant Families and Species

Beyond the Annonaceae and Asteraceae families, this compound and its analogs have been identified in a variety of other plant families, demonstrating a broad phylogenetic reach.

In the Euphorbiaceae family, species of the genus Croton are known to produce a diverse array of diterpenoids, including kauranes. scielo.brresearchgate.netscispace.comscielo.br For instance, ent-11-α-hydroxykaur-16-en-18-oic acid has been isolated from Croton tonkinensis. scielo.br The Rutaceae family has also been found to contain kaurane diterpenes, with ent-16β-hydroxykauran-19-oic acid being isolated from the fruits of Zanthoxylum leprieurii. acgpubs.org This was a significant finding as it was the first report of kaurane diterpenoids in this genus. acgpubs.org Furthermore, the compound has been reported in Piliostigma reticulatum from the Caesalpiniaceae family. core.ac.uk

Table 3: Identification of this compound Derivatives in Various Plant Families

| Family | Species | Compound |

|---|---|---|

| Euphorbiaceae | Croton tonkinensis | ent-11-α-hydroxykaur-16-en-18-oic acid scielo.br |

| Rutaceae | Zanthoxylum leprieurii | ent-16β-hydroxykauran-19-oic acid acgpubs.org |

| Caesalpiniaceae | Piliostigma reticulatum | 16α–hydroxykauran-18-oic acid core.ac.uk |

Geographic Distribution and Habitat-Specific Isolation Patterns

The geographic distribution of plants containing this compound is extensive, spanning tropical and subtropical regions across the globe. The Annonaceae family, for instance, is widely distributed in these climates. nih.govjst.go.jpjst.go.jp Annona squamosa is cultivated throughout the tropical world, with specimens containing the compound collected in Malaysia. imrpress.com Xylopia frutescens is found in South America. researchgate.net

The Asteraceae family also has a broad distribution. The genus Mikania is primarily found in South America, though some species are present in Asia, North America, and Africa. scielo.br Espeletia species are characteristic of the high-altitude Andean páramos in South America. redalyc.orgresearchgate.netconicet.gov.ar Wedelia chinensis is a perennial herb grown in many districts of Bangladesh. mdpi.com Aspilia mossambicensis is found in Central and Eastern tropical Africa. academicjournals.org

Plants from other families that produce this compound are also found in diverse geographical locations. Croton species are widespread in tropical regions of both the Old and New Worlds, with Croton tonkinensis being native to Northern Vietnam. scielo.brresearchgate.netjst.go.jp Zanthoxylum leprieurii is widespread throughout tropical Africa, with the fruits used in Cameroon. acgpubs.org

Characterization of this compound in Non-Plant Biological Systems (e.g., Fungi, Microorganisms)

While predominantly found in plants, the production of kaurane diterpenoids, including hydroxylated forms, is not exclusive to the plant kingdom. Certain microorganisms, particularly fungi, have been shown to metabolize and transform kaurane structures.

Research has demonstrated that the fungus Fusarium fujikuroi is capable of producing kauran-18-oic acid, 16-hydroxy-, (4alpha)-. nih.gov In another study, the microbial transformation of (-)-kaur-16-en-19-oic acid by the fungus Fusarium oxysporum resulted in the production of 16α-hydroxy kauran-19-oic acid. koreascience.krkoreascience.kr Similarly, the fungus Rhizopus stolonifer has been used to biotransform methyl ent-17-hydroxy-16β-kauran-19-oate into other hydroxylated derivatives. researchgate.net These findings suggest that microorganisms can be a source of these compounds, either through de novo synthesis or by modifying precursor molecules.

Chemoecological Functions and Evolutionary Significance in Plant-Environment Interactions

The widespread occurrence of this compound and related kaurane diterpenes in plants suggests they play significant ecological roles. These compounds are often involved in plant defense mechanisms against herbivores and pathogens.

For example, 16α-hydroxy-(-)-kauran-19-oic acid isolated from Annona squamosa has demonstrated antibacterial activity. scialert.netimrpress.com This indicates a role in protecting the plant from bacterial infections. The presence of these compounds in the leaves and fruits of various species suggests they may act as feeding deterrents to insects and other herbivores. researchgate.netresearchgate.net The cytotoxic properties reported for some kaurane diterpenes could also contribute to plant defense by inhibiting the growth of competing plants or pathogenic microorganisms. researchgate.netmdpi.com The structural diversity of kaurane diterpenes found within a single plant or across related species points to an ongoing evolutionary process, where plants adapt their chemical defenses in response to specific environmental pressures.

Biosynthetic Pathways and Biotechnological Production of 16 Hydroxykauran 18 Oic Acid

Precursors and Early Stages of Diterpene Biosynthesis (e.g., Isoprenoid Pathway)

The biosynthesis of all terpenoids, including the diterpenoid 16-hydroxykauran-18-oic acid, originates from the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.compnas.org These fundamental building blocks are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comgenome.jp In higher plants, the MVA pathway, located in the cytosol, is primarily responsible for the production of sesquiterpenes and sterols, while the MEP pathway, which operates in the plastids, synthesizes monoterpenes, diterpenes, and carotenoids. pnas.orgfrontiersin.org

The formation of the C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), is a critical early step. hebmu.edu.cnresearchgate.net This process involves the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS). jmb.or.kr GGPP serves as the universal precursor for the vast array of diterpenoids found in nature. jmb.or.krfrontiersin.org

Table 1: Key Precursors and Enzymes in Early Diterpene Biosynthesis

| Precursor/Enzyme | Role in Biosynthesis | Pathway Location (in plants) |

| Isopentenyl Diphosphate (IPP) | C5 building block for all isoprenoids. mdpi.comresearchgate.net | Cytosol (MVA) & Plastids (MEP) pnas.org |

| Dimethylallyl Diphosphate (DMAPP) | C5 isomer of IPP, initiates isoprenoid chain elongation. mdpi.comresearchgate.net | Cytosol (MVA) & Plastids (MEP) pnas.org |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 precursor for all diterpenoids, formed from IPP and DMAPP. hebmu.edu.cnresearchgate.net | Plastids pnas.org |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Catalyzes the synthesis of GGPP. jmb.or.kr | Plastids jmb.or.kr |

Enzymatic Steps and Key Biotransformations in Kaurane (B74193) Formation

The conversion of the linear precursor GGPP into the complex tetracyclic structure of this compound is orchestrated by a series of highly specific enzymes.

Role of Kaurane Synthase and Kaurane Oxidase Enzymes

The formation of the ent-kaurane skeleton is a two-step cyclization process catalyzed by diterpene synthases (diTPSs). maxapress.com First, ent-copalyl diphosphate synthase (CPS), a class II diTPS, catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). frontiersin.orgnih.gov Subsequently, ent-kaurene (B36324) synthase (KS), a class I diTPS, facilitates the further cyclization of ent-CPP to produce the tetracyclic hydrocarbon ent-kaurene. frontiersin.orgmaxapress.com

Once the ent-kaurene scaffold is formed, it undergoes a series of oxidative modifications. A key enzyme in this process is ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase (CYP). scielo.org.mxfrontiersin.org KO is a multifunctional enzyme that catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid. frontiersin.orgnih.gov This transformation is a critical step in the biosynthesis of gibberellins (B7789140) and other kaurane-type diterpenoids. scielo.org.mxpnas.org

Hydroxylation and Carboxylation Reactions Leading to this compound

The biosynthesis of this compound requires further specific modifications to the kaurane structure. While the carboxylation at C-18 is not as common as at C-19 in many known kauranoids, it is a defining feature of this particular compound. The formation of a carboxylic acid at the C-18 position likely involves a series of oxidation steps catalyzed by specific cytochrome P450 enzymes, similar to the action of KO at C-19.

The hydroxylation at the C-16 position is another crucial step. This reaction is also typically catalyzed by a cytochrome P450 monooxygenase, which introduces a hydroxyl group onto the kaurane skeleton. nih.gov For instance, the biotransformation of ent-kaur-16-en-19-oic acid by the fungus Psilocybe cubensis has been shown to yield ent-16β,17-dihydroxy-kauran-19-oic acid, demonstrating the enzymatic capability for hydroxylation at this position. researchgate.net In Tripterygium wilfordii, ent-kaurene oxidase (TwKO) has been shown to convert 16α-hydroxy-ent-kaurane to 16α-hydroxy-ent-kaurenoic acid, indicating its ability to act on already hydroxylated substrates. frontiersin.org The precise enzyme responsible for the C-16 hydroxylation leading to this compound would be specific to the organism producing it.

Genetic Regulation and Transcriptional Control of Biosynthetic Gene Clusters

The genes encoding the enzymes for diterpenoid biosynthesis are often organized into biosynthetic gene clusters (BGCs). plos.orgoup.com This clustering facilitates the co-regulation and inheritance of the entire metabolic pathway. oup.com The expression of these genes is tightly controlled by a complex network of transcription factors (TFs) that respond to various developmental and environmental cues. cjnmcpu.com

In fungi, pathway-specific transcription factors, such as those of the Zn(II)2Cys6 family, can activate the expression of an entire BGC. plos.org For example, overexpression of the transcription factor PbcR in Aspergillus nidulans was shown to upregulate the transcription of seven genes within a previously silent cluster, leading to the production of a diterpene. plos.org In plants, transcription factors from families such as MYB, bHLH, and WRKY have been implicated in regulating diterpenoid biosynthesis. researchgate.netbiorxiv.org For instance, in Conyza blinii, the transcription factor CbMYB108 positively regulates the expression of genes in the diterpene synthesis pathway. researchgate.net The presence of specific cis-regulatory elements, such as N-boxes, in the promoter regions of biosynthetic genes is crucial for their transcriptional activation by TFs like DPF in rice. biorxiv.org

Strategies for Metabolic Engineering and Heterologous Expression for Enhanced Production

The low abundance of many valuable diterpenoids in their native plant sources has driven the development of metabolic engineering and synthetic biology approaches to enhance their production. jmb.or.krfrontiersin.org These strategies often involve the heterologous expression of the biosynthetic pathway in microbial hosts like Escherichia coli and yeast (Saccharomyces cerevisiae), or in other plant systems. frontiersin.orgnih.gov

Successful heterologous production requires the functional expression of all the necessary biosynthetic enzymes. This can be challenging, particularly for plant-derived cytochrome P450 enzymes, which often require specific membrane association and post-translational modifications. frontiersin.org Strategies to overcome these challenges include modifying the P450 enzymes, co-expressing partner proteins like cytochrome P450 reductases (CPR), and optimizing the host's metabolic pathways to ensure a sufficient supply of precursors. frontiersin.orgnih.gov

For example, the production of ent-kaurene in E. coli was significantly increased by co-expressing the ent-copalyl diphosphate synthase (CPPS) and ent-kaurene synthase (KS) from Stevia rebaudiana with a geranylgeranyl diphosphate synthase (GGPPS) and further overexpressing key enzymes of the native isoprenoid precursor pathway. nih.gov Similarly, a high yield of steviol, an oxidized kaurene diterpenoid, was achieved in E. coli through pathway optimization that included modification of CYP450 oxidases and co-expression of cytochrome b5. nih.gov The use of modular assembly of biosynthetic pathways in hosts like the moss Physcomitrella patens also represents a promising strategy for producing complex diterpenoids. nih.gov

Biological Activities and Molecular Mechanisms of 16 Hydroxykauran 18 Oic Acid

Antiproliferative and Cytotoxic Effects in Cellular Models

Research has established that ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid exerts potent antiproliferative and cytotoxic effects across a range of cancer cell models. These effects are fundamental to its anti-tumor activity, leading to a reduction in cancer cell populations.

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to inhibit the proliferation and suppress the viability of various human cancer cells in a manner that is dependent on both concentration and the duration of exposure. nih.govnih.govnih.gov Studies have documented its efficacy against several types of malignancies, highlighting a broad spectrum of activity. nih.gov For instance, the compound effectively inhibits the growth of human lung cancer A549 cells and C26 murine colon carcinoma cells. nih.govnih.gov Furthermore, its antiproliferative effects have been observed in nasopharyngeal carcinoma (NPC) CNE-2Z cells and anaplastic thyroid carcinoma FRO cells. nih.govnih.govresearchgate.net

Below is a summary of cancer cell lines in which ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has demonstrated inhibitory effects on proliferation and viability.

| Cell Line | Cancer Type | Key Findings |

| A549 | Human Lung Cancer | Inhibition of proliferation was observed in a concentration- and time-dependent manner. nih.gov |

| C26 | Murine Colon Carcinoma | Cell growth was inhibited in a dose- and time-dependent manner. nih.gov |

| CNE-2Z | Nasopharyngeal Carcinoma | Suppressed cell viability in a time- and dose-dependent manner. nih.govresearchgate.net |

| FRO | Anaplastic Thyroid Carcinoma | The compound was shown to arrest cells at the G2 phase of the cell cycle. nih.gov |

A primary mechanism through which ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is orchestrated through the mitochondrial-mediated (intrinsic) pathway, involving a series of coordinated molecular events. nih.gov

The execution phase of apoptosis is heavily reliant on a family of cysteine proteases known as caspases. Treatment with ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid leads to the activation of this cascade. nih.gov Specifically, studies have demonstrated a significant increase in the activity of initiator caspase-9 and executioner caspase-3. nih.govnih.gov The activation of caspase-3, in particular, is a pivotal step in the terminal phase of apoptosis. nih.gov Notably, the activity of caspase-8 was not affected, indicating that the apoptotic process is initiated via the mitochondrial pathway rather than the death-receptor signaling pathway. nih.gov

The balance between pro-apoptotic and anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family is critical in determining a cell's fate. nih.govmdpi.com Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid disrupts this balance in favor of apoptosis. nih.gov The treatment leads to an upregulation and translocation of the pro-apoptotic protein Bax to the mitochondria. nih.govnih.gov Concurrently, it causes the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift results in an increased Bax/Bcl-2 ratio, which is a key determinant in predisposing cancer cells to apoptosis. nih.govmdpi.com

The increased Bax/Bcl-2 ratio contributes to mitochondrial outer membrane permeabilization, a crucial event in the intrinsic apoptotic pathway. nih.gov This permeabilization facilitates the release of apoptogenic factors from the mitochondrial intermembrane space into the cytosol. nih.gov Research confirms that exposure to ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid stimulates the release of cytochrome c from the mitochondria into the cytosol in cancer cells. nih.govnih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates caspase-9, propagating the apoptotic signal.

In addition to the caspase-dependent pathway initiated by cytochrome c, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid also triggers a caspase-independent cell death mechanism. This involves another mitochondrial protein, the Apoptosis-inducing Factor (AIF). nih.gov Following its release from the mitochondria, AIF translocates to the nucleus. nih.govnih.gov In the nucleus, AIF contributes to chromatin condensation and large-scale DNA fragmentation, thereby executing cell death without the involvement of caspases. nih.govnih.gov

Cell Cycle Arrest at Specific Phases

Kaurane (B74193) diterpenoids, including analogues of 16-Hydroxykauran-18-oic acid, have been shown to exert anticancer effects by inducing cell cycle arrest at specific phases, thereby inhibiting the proliferation of cancer cells. nih.govresearchgate.net The mechanism of action often involves the modulation of key regulatory proteins that control cell cycle progression. nih.govresearchgate.net

For instance, the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also referred to as 5F) has been observed to induce G2 phase cell cycle arrest in human lung cancer A549 cells. nih.gov This arrest is associated with an increased expression of the p21 protein, a critical cyclin-dependent kinase inhibitor. nih.gov In a different study using nasopharyngeal carcinoma (CNE-2Z) cells, which harbor p53 mutations, the same compound also induced G2/M phase arrest, but did so independently of the p53-p21 axis. nih.govresearchgate.net This suggests that the compound can operate through multiple pathways to halt cell division, depending on the genetic background of the cancer cell.

The broader class of ent-kaurane diterpenoids is known to interfere with the cell cycle by regulating a panel of proteins, including cyclin D1, c-Myc, p21, p53, and cyclin-dependent kinases (CDK) 2 and 4. nih.govresearchgate.net By disrupting the normal function of these proteins, these compounds effectively halt the uncontrolled proliferation characteristic of cancer.

Table 1: Effects of Kaurane Diterpenoids on Cell Cycle in Cancer Cell Lines

| Compound | Cancer Cell Line | Affected Phase | Key Molecular Events | Reference |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | Human Lung Cancer (A549) | G2 | Increased expression of p21 | nih.gov |

| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | Nasopharyngeal Carcinoma (CNE-2Z) | G2/M | p53-p21 independent mechanism; Decreased NF-κB | nih.gov |

| General ent-Kaurane Diterpenoids | Various | Not specified | Modulation of Cyclin D1, c-Myc, p21, p53, CDK-2, CDK-4 | nih.govresearchgate.net |

Modulation of Autophagy Pathways in Cancer Cells

Autophagy is a cellular degradation process that can either promote cell survival under stress or lead to cell death, and its modulation is a key strategy in cancer therapy. nih.gov Ent-kaurane diterpenoids have been identified as significant modulators of autophagic pathways in cancer cells. nih.govresearchgate.net The mechanistic target of rapamycin (B549165) (mTOR) and the microtubule-associated protein 1A/1B-light chain 3 (LC-II) are key regulators of autophagy that are frequently targeted by these compounds. nih.govresearchgate.net

Research on a semi-synthetic ent-kaurenoid derivative, CPUK02, in human colorectal cancer cells revealed that it may exert its cytotoxic effects by inhibiting autophagy flux. nih.gov Treatment with CPUK02 led to a decrease in the expression of Beclin-1 and an increase in p62 and LC3βII levels, indicating a blockage in the autophagic process. nih.gov Similarly, a study on an 8,9-seco-ent-kaurane diterpenoid demonstrated that it could induce apoptosis, autophagy, and suppress metastasis in triple-negative breast cancer cells through the inhibition of the Akt signaling pathway. acs.org

The role of autophagy in response to treatment with these compounds can be complex. In some contexts, it acts as a pro-survival mechanism for cancer cells, and its inhibition can enhance the efficacy of the treatment. nih.govresearchgate.net In other cases, excessive autophagy can lead to autophagic cell death, contributing to the compound's anticancer effect. nih.gov This dual role highlights the intricate relationship between kaurane diterpenoids and the regulation of cellular homeostasis in cancer. encyclopedia.pub

Anti-angiogenic Mechanisms in In Vitro Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Several ent-kaurane diterpenoids have demonstrated potent anti-angiogenic properties in various in vitro models. nih.gov The primary mechanism often involves the inhibition of vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are pivotal in stimulating angiogenesis. researchgate.netnih.gov

A study on kaurane diterpenoids isolated from Wedelia chinensis found that they could effectively inhibit vessel formation. nih.gov One particularly active compound, 3α-cinnamoyloxy-9ß-hydroxy-ent-kaura-16-en-19-oic acid (CHKA), was shown to significantly inhibit a series of VEGF-induced processes in human umbilical vein endothelial cells (HUVECs), including proliferation, invasion, and tube formation. nih.gov Mechanistically, CHKA was found to directly inhibit the tyrosine kinase activity of VEGFR-2 and its downstream signaling pathways. nih.gov Another ent-kaurane, eriocalyxin B, also inhibited angiogenesis in human colon cancer cells. nih.gov These findings underscore the potential of this class of compounds to disrupt the blood supply to tumors, thereby inhibiting their growth.

Table 2: Anti-angiogenic Effects of Kaurane Diterpenoids In Vitro

| Compound/Fraction | Model System | Observed Effects | Mechanism of Action | Reference |

| Petroleum Ether Fraction (W. chinensis) | Zebrafish Embryos | Potent anti-angiogenic activity | Not specified | nih.gov |

| 3α-cinnamoyloxy-9ß-hydroxy-ent-kaura-16-en-19-oic acid (CHKA) | HUVECs | Inhibition of proliferation, invasion, and tube formation | Direct inhibition of VEGFR-2 tyrosine kinase activity and downstream signaling | nih.gov |

| CHKA | Rat Aortic Ring Assay | Inhibition of microvessel sprouting | Not specified | nih.gov |

| Eriocalyxin B | Human Colon Cancer Cells (SW1116) | Inhibition of angiogenesis | Inhibition of JAK2 and STAT3 phosphorylation | nih.gov |

Inhibition of Metastasis in Cell-Based Assays

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Ent-kaurane diterpenoids have been shown to interfere with this process in cell-based assays. nih.govresearchgate.net Their anti-metastatic action is often attributed to the inhibition of cell migration and invasion, which are crucial steps in the metastatic cascade. nih.gov

A key mechanism involves the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. researchgate.net For example, an ent-kaurane diterpenoid known as CRT1 (ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene) was found to inhibit the migration and invasion of SKOV3 human ovarian cancer cells. nih.gov This effect was mediated through the activation of the ERK1/2 signaling pathway. nih.gov Furthermore, an 8,9-seco-ent-kaurane derivative was reported to suppress metastasis in triple-negative breast cancer cells by inhibiting the Akt pathway. acs.org These studies highlight the ability of kaurane diterpenoids to target key cellular machinery involved in cancer cell dissemination.

Identification of Specific Molecular Targets in Oncogenic Pathways

The anticancer activities of ent-kaurane diterpenoids stem from their ability to interact with a multitude of specific molecular targets within various oncogenic signaling pathways. nih.govresearchgate.net These interactions disrupt the signals that drive cancer cell growth, survival, and spread.

Key signaling pathways frequently modulated by these compounds include:

PI3K/Akt/mTOR Pathway : This is a central pathway regulating cell proliferation, survival, and autophagy. Several ent-kaurane derivatives, including oridonin (B1677485) and novel enmein-type diterpenoids, have been shown to exert their effects by inhibiting components of this pathway. acs.orgnih.gov

JAK/STAT Pathway : Eriocalyxin B was found to inhibit the phosphorylation of Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3), which are often constitutively active in cancer. nih.gov

MAPK/ERK Pathway : The compound CRT1 was shown to inhibit ovarian cancer cell migration and invasion through the activation of the ERK1/2 pathway. nih.gov

NF-κB Pathway : This pathway is crucial for inflammation and cell survival. ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid decreased the expression of NF-κB in nasopharyngeal carcinoma cells. nih.gov Kaurenoic acid has also been reported to downregulate NF-κB-related pathways. frontiersin.org

Other specific molecular targets include proteins involved in apoptosis (Bcl-2, Bax, caspases), cell cycle control (cyclins, CDKs), and angiogenesis (VEGF, VEGFR). nih.govresearchgate.net This multi-targeted approach contributes to the broad-spectrum anticancer potential of the ent-kaurane diterpenoid class.

Table 3: Molecular Targets of ent-Kaurane Diterpenoids in Oncogenic Pathways

| Pathway | Molecular Target(s) | Effect of Compound | Reference |

| PI3K/Akt/mTOR | Akt, mTOR | Inhibition | acs.orgnih.gov |

| JAK/STAT | JAK2, STAT3 | Inhibition of phosphorylation | nih.gov |

| MAPK/ERK | ERK1/2 | Activation (leading to anti-metastatic effects) | nih.gov |

| NF-κB | NF-κB-p65 | Decreased expression/Downregulation | nih.govfrontiersin.org |

| Angiogenesis | VEGF, VEGFR-2 | Inhibition | researchgate.netnih.gov |

| Metastasis | MMP-2, MMP-9 | Inhibition | researchgate.net |

| Cell Cycle | Cyclin D1, CDKs, p21 | Modulation | nih.govresearchgate.net |

| Apoptosis | Bcl-2, Bax | Modulation of ratio | nih.govresearchgate.net |

Anti-inflammatory and Immunomodulatory Actions in Cellular and Non-Human Systems

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandins)

In addition to their anticancer properties, kaurane diterpenoids exhibit significant anti-inflammatory activity. frontiersin.orgnih.gov This is primarily achieved by inhibiting the production of key pro-inflammatory mediators in immune cells like macrophages. nih.govacs.org

Numerous studies have demonstrated that various kaurane diterpenoids can potently inhibit the production of nitric oxide (NO) in macrophage cell lines (such as RAW 264.7 and BV-2) stimulated with lipopolysaccharide (LPS), a bacterial endotoxin. nih.govacs.org For example, bezerraditerpenes A and B, isolated from Erythroxylum bezerrae, showed significant inhibition of NO production without causing cytotoxicity. nih.gov

Beyond nitric oxide, these compounds also suppress the production of pro-inflammatory cytokines. The same study found that bezerraditerpenes A and B, along with ent-kaur-16-ene-3β,15β-diol, decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.gov Similarly, adenostemmoic acid B was reported to reduce both TNF secretion and NO production. mdpi.com While direct evidence for the inhibition of prostaglandin (B15479496) synthesis by this compound is limited, the consistent and potent suppression of other major inflammatory mediators like NO and cytokines points to a broad anti-inflammatory profile for the kaurane diterpenoid class.

Table 4: Inhibition of Pro-inflammatory Mediators by Kaurane Diterpenoids

| Compound | Cell Line | Stimulant | Inhibited Mediator(s) | Reference |

| Bezerraditerpene A | RAW 264.7 | LPS | NO, TNF-α, IL-6 | nih.gov |

| Bezerraditerpene B | RAW 264.7 | LPS | NO, TNF-α, IL-6 | nih.gov |

| ent-kaur-16-ene-3β,15β-diol | RAW 264.7 | LPS | NO, TNF-α, IL-6 | nih.gov |

| Adenostemmoic acid B | Murine Macrophages | LPS | NO, TNF | mdpi.com |

| Unnamed Diterpenoids from Isodon serra | BV-2 | LPS | NO | acs.org |

Modulation of Cytokine and Chemokine Expression (e.g., TNF-α, IL-1β, IL-6)

Research into the biological activities of this compound, also known as siegeskaurolic acid, has revealed its capacity to modulate key inflammatory mediators. Specifically, studies conducted on the murine macrophage cell line RAW 264.7 demonstrated that this compound significantly inhibits the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov This inhibition was observed at both the protein and mRNA levels, indicating that the compound's regulatory action occurs at the transcriptional level. nih.gov TNF-α is a critical pro-inflammatory cytokine involved in initiating and sustaining the inflammatory cascade.

While the outline includes Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), detailed studies specifically investigating the effect of this compound on the expression of these two particular cytokines were not identified in the provided search results. Therefore, the current documented evidence primarily supports its modulatory role on TNF-α.

Downregulation of Inflammatory Enzymes (e.g., COX-2, iNOS)

This compound exerts potent anti-inflammatory effects through the significant downregulation of key inflammatory enzymes. Investigations have shown that it markedly inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This inhibitory effect was demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, where the compound suppressed the expression of both iNOS and COX-2 proteins and their corresponding mRNAs. nih.gov

The enzyme iNOS is responsible for the production of large quantities of nitric oxide (NO), a mediator that contributes to inflammation and tissue damage. COX-2 is crucial for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are central to inflammatory processes. By inhibiting these enzymes, this compound effectively reduces the production of these pro-inflammatory molecules. nih.gov

Interference with Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The mechanism underlying the anti-inflammatory effects of this compound involves its interference with crucial intracellular signaling pathways. Research has established that the compound inhibits the activation of Nuclear Factor-kappaB (NF-κB), a primary transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, iNOS, and COX-2. nih.gov

The inhibition of NF-κB activation by this compound is achieved by preventing the degradation of its inhibitory subunit, IκB. nih.gov This action blocks the translocation of the active NF-κB subunits, p65 and p50, into the nucleus, thereby down-regulating the expression of its target inflammatory genes. nih.gov

Information specifically detailing the compound's interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway was not available in the consulted research articles. The primary documented mechanism of action is its interference with the NF-κB pathway. nih.gov

Effects on Immune Cell Activation and Phenotype (e.g., Macrophages, Lymphocytes)

The immunomodulatory effects of this compound have been primarily studied in macrophages. In the murine macrophage cell line RAW 264.7, the compound was shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses. nih.gov By suppressing the production of inflammatory mediators like TNF-α, NO, and PGE2, it effectively dampens the pro-inflammatory activation state of these immune cells. nih.gov

Specific research detailing the direct effects of this compound on the activation and phenotype of other immune cells, such as lymphocytes, is not detailed in the available search results. The current understanding is centered on its anti-inflammatory action on macrophages. nih.gov

Interactive Data Table: Summary of Anti-Inflammatory Effects

| Target Molecule/Pathway | Effect of this compound | Cell Model | Source |

| Cytokines | |||

| TNF-α | Significant Inhibition of protein and mRNA | RAW 264.7 Macrophages | nih.gov |

| Enzymes | |||

| iNOS | Significant Inhibition of protein and mRNA | RAW 264.7 Macrophages | nih.gov |

| COX-2 | Significant Inhibition of protein and mRNA | RAW 264.7 Macrophages | nih.gov |

| Signaling Pathways | |||

| NF-κB Activation | Inhibition by preventing IκB degradation | RAW 264.7 Macrophages | nih.gov |

Antioxidant and Free Radical Scavenging Capabilities

Direct evidence of this compound modulating endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase is not currently documented. However, studies on the related compound ent-kaur-16-en-19-oic acid have shown that it can act as an effective activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous protective genes, including those for SOD and catalase. The activation of the Nrf2 pathway suggests an indirect mechanism by which kaurane diterpenoids could enhance the cell's endogenous antioxidant defenses.

There is currently no direct research available that demonstrates the ability of this compound to protect against oxidative stress-induced cellular damage. However, research into other kaurane diterpenoids provides evidence for such cytoprotective effects. For instance, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, isolated from Adenostemma lavenia, has been shown to confer resistance to hydrogen peroxide (H₂O₂) in both yeast (Schizosaccharomyces pombe) and mouse melanoma (B16F10) cells. This protection from oxidative stress suggests that the kaurane skeleton is a promising scaffold for developing cytoprotective agents.

Exploration of Other Biological Activities (Non-Human/Non-Clinical Models)

The potential of kaurane diterpenoids to protect neuronal cells has been investigated in cellular models of neurodegenerative diseases and oxidative stress. Research on compounds structurally related to this compound suggests a possible neuroprotective role for this class of molecules.

One study investigated the effects of ent-kaur-15-en-17-al-18-oic acid, a diterpenoid isolated from Leontopodium longifolium, in a cellular model of Alzheimer's disease. The researchers used SH-SY5Y neuroblastoma cells induced with amyloid beta peptide 25-35 (Aβ₂₅₋₃₅) to mimic the neurotoxic environment seen in the disease. The findings indicated that this kaurane diterpenoid significantly protected the cells from Aβ₂₅₋₃₅-induced neurotoxicity. It was observed to maintain the balance of oxidative stress by reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while improving the levels of endogenous antioxidants such as glutathione (B108866) (GSH) and superoxide dismutase (SOD). molbiolcell.orgnih.gov Furthermore, the compound was found to alleviate apoptosis (programmed cell death) by modulating the p53 and nuclear factor κB (NF-κB) pathways. molbiolcell.orgnih.gov

In another study, ent-kaurane diterpenoids isolated from corn silk (Zea mays) were evaluated for their neuroprotective effects against hydrogen peroxide (H₂O₂)-induced injury in SH-SY5Y cells. One of the isolated compounds demonstrated the ability to protect neuronal cells from H₂O₂-induced damage by inhibiting apoptosis. nih.govmdpi.com

| Compound | Cell Model | Inducing Agent | Key Findings | Reference |

|---|---|---|---|---|

| ent-Kaur-15-en-17-al-18-oic acid | SH-SY5Y | Amyloid beta peptide 25-35 (Aβ₂₅₋₃₅) | Maintained oxidative stress balance, reduced ROS and MDA, improved GSH and SOD levels, and relieved apoptosis via p53 and NF-κB pathways. | molbiolcell.orgnih.gov |

| ent-Kaurane diterpenoid (from Zea mays) | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Protected neuronal cells from H₂O₂-induced injury by inhibiting apoptosis. | nih.govmdpi.com |

The antidiabetic potential of kaurane diterpenoids has been explored in various in vitro models, with studies focusing on their effects on glucose uptake and adipogenesis.

The well-known kaurane diterpenoids from coffee, cafestol (B1668206) and kahweol (B1673272), have demonstrated effects on glucose metabolism. In one study, cafestol was shown to increase glucose uptake in muscle cells, with an effect comparable to the antidiabetic drug rosiglitazone. It also induced an increase in insulin (B600854) secretion in INS-1 cells. In the same study, kahweol was found to increase glucose uptake in preadipocytes in a dose-dependent manner.

Another kaurane diterpenoid, adenanthin, isolated from Isodon adenantha, has been shown to inhibit the differentiation of preadipocytes into mature adipocytes (adipogenesis) in 3T3-L1 cells. This anti-adipogenic effect suggests a potential role in modulating metabolic processes related to diabetes and obesity. nih.gov

| Compound | Cell Model | Biological Effect | Key Findings | Reference |

|---|---|---|---|---|

| Cafestol | Muscle cells, INS-1 cells | Glucose Uptake, Insulin Secretion | Increased glucose uptake in muscle cells and induced insulin secretion in INS-1 cells. | |

| Kahweol | 3T3-L1 preadipocytes | Glucose Uptake, Adipogenesis | Increased glucose uptake and repressed adipocyte differentiation. | |

| Adenanthin | 3T3-L1 cells | Adipogenesis Inhibition | Inhibited the differentiation of preadipocytes into mature adipocytes. | nih.gov |

Kaurane diterpenoids have been identified as potential inhibitors of enzymes relevant to type 2 diabetes and neurodegenerative diseases, such as α-glucosidase and acetylcholinesterase.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. Several studies have reported the α-glucosidase inhibitory activity of kaurane diterpenoids. For instance, ent-kaurane diterpenoids isolated from Chelonopsis praecox showed significant α-glucosidase inhibitory effects. One of the compounds, chepraecoxin A, was found to inhibit the enzyme through a noncompetitive mechanism. nih.gov

In another study, kaurane diterpenoids from Xylopia aethiopica were evaluated for their inhibitory properties against α-glucosidase. One of the tested compounds, kauran-16α-ol, was identified as the most promising inhibitor among the studied diterpenes. mdpi.com

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for Alzheimer's disease. Some kaurane diterpenoids have been investigated for their ability to inhibit this enzyme. A study on ent-kaurane diterpenoids from Sideritis arguta revealed that several of these compounds exhibited moderate inhibitory activity against butyrylcholinesterase, a related enzyme, while their activity against acetylcholinesterase was also evaluated. researchgate.net

| Compound/Source | Enzyme | Key Findings | Reference |

|---|---|---|---|

| Chepraecoxin A (from Chelonopsis praecox) | α-Glucosidase | Inhibited α-glucosidase via a noncompetitive mechanism. | nih.gov |

| Kauran-16α-ol (from Xylopia aethiopica) | α-Glucosidase | Identified as a promising inhibitor of α-glucosidase. | mdpi.com |

| ent-Kaurane diterpenoids (from Sideritis arguta) | Acetylcholinesterase/Butyrylcholinesterase | Exhibited moderate butyrylcholinesterase inhibitory activity. | researchgate.net |

The potential of kaurane diterpenoids to influence platelet aggregation and thrombus formation has been investigated, suggesting a role in cardiovascular health. A study on ent-16β,17-dihydroxy-kauran-19-oic acid, a diterpene acid structurally similar to this compound, demonstrated significant antiplatelet and antithrombotic effects in rat models. bohrium.com

In vivo, this compound was shown to significantly reduce thrombus weight in an arterio-venous shunt model. bohrium.com In vitro, it inhibited platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and arachidonic acid. bohrium.com The proposed mechanism for these effects involves the induction of cyclic AMP (cAMP) and an anticoagulatory effect. bohrium.com

| Compound | Model | Biological Effect | Key Findings | Reference |

|---|---|---|---|---|

| ent-16β,17-dihydroxy-kauran-19-oic acid | Rat arterio-venous shunt model (in vivo) | Antithrombotic | Significantly reduced thrombus weight. | bohrium.com |

| Washed rat platelets (in vitro) | Antiplatelet | Inhibited platelet aggregation induced by ADP, thrombin, and arachidonic acid. | bohrium.com |

Structure Activity Relationship Sar Studies of 16 Hydroxykauran 18 Oic Acid and Its Analogs

Identification of Essential Pharmacophores and Functional Groups for Bioactivity

The biological activity of kaurane (B74193) diterpenes, including 16-Hydroxykauran-18-oic acid, is intrinsically linked to specific structural motifs known as pharmacophores. For many cytotoxic ent-kauranes, a key pharmacophore is the presence of an α,β-unsaturated ketone system, particularly an exo-methylene cyclopentanone (B42830) in the D-ring. nih.gov This feature is believed to exert its cytotoxic effect through Michael addition with biological nucleophiles like the thiol groups in glutathione (B108866) or proteins, leading to an accumulation of reactive oxygen species (ROS) and disruption of cellular redox homeostasis. nih.gov

While this compound itself does not possess this unsaturated ketone, its core structure and the presence of hydroxyl and carboxyl groups are crucial for its activities. Studies on related kauranoids suggest that the carboxylic acid at C-18/19 and hydroxyl groups at various positions are critical for interactions with biological targets. For instance, in the inhibition of Leishmania major pteridine (B1203161) reductase I (PTR1), the kauren-19-oic acid structure was identified as having significant features for inhibitory activity. nih.gov The presence of both a hydrogen bond donor (like the C-16 hydroxyl) and a hydrogen bond acceptor (like the C-18 carboxyl) within the molecule are considered important for binding to target proteins.

Influence of Stereochemistry on Biological Activities

The stereochemistry of the kaurane skeleton plays a pivotal role in determining the biological activity of these diterpenoids. The vast majority of biologically active kauranes isolated from natural sources belong to the ent-kaurane series, which is the enantiomer of the normal kaurane series. nih.gov This configuration is characterized by specific stereochemistry at carbons C-5, C-9, and C-10. nih.gov The subtle differences in the three-dimensional arrangement of functional groups in stereoisomers can significantly alter their shape, flexibility, and electronic properties, thereby affecting how they fit into the binding pockets of target proteins. nih.gov

For instance, studies on different stereoisomers of kaurane diterpenoids have shown that they can exhibit varying probabilities of hitting different biological targets. nih.gov The specific spatial orientation of substituents, such as the hydroxyl group at C-16 and the carboxyl group at C-18, is critical for precise molecular interactions, including hydrogen bonding and hydrophobic interactions, with receptors or enzyme active sites. The prevalence of the ent- configuration in bioactive natural kauranoids underscores its evolutionary selection for specific biological functions.

Impact of Modifications at the C-16 Hydroxyl Group

The hydroxyl group at the C-16 position is a key site for structural modification to modulate the bioactivity of kaurane diterpenes. While specific SAR studies on this compound are limited, research on analogous compounds provides valuable insights. For example, in related ent-kaurane structures, the presence and orientation of a hydroxyl group on the D-ring can influence cytotoxicity.

Modification of the C-16 position, such as oxidation to a ketone, can have profound effects. The introduction of a carbonyl group at a neighboring position (C-15) to create an α,β-unsaturated ketone system in atractyligenin (B1250879), a related kauranoid, led to a significant increase in cytotoxic activity against several cancer cell lines. nih.gov This suggests that while the C-16 hydroxyl group itself can contribute to activity through hydrogen bonding, its conversion to a ketone, especially if it leads to a reactive enone system, can dramatically enhance cytotoxicity.

The table below illustrates the impact of modifications on the D-ring of kaurane analogs on cytotoxicity.

| Compound | Modification | Cell Line | Cytotoxic Activity (IC50 µM) |

| Atractyligenin (1) | 15-OH | 1A9 (ovarian) | Low activity |

| 15-ketoatractyligenin (4) | 15-keto (forms α,β-unsaturated ketone) | 1A9 (ovarian) | 0.3 |

| 2,15-diketoatractyligenin (3) | 2-keto, 15-keto (forms α,β-unsaturated ketone) | 1A9 (ovarian) | 0.2 |

Data sourced from a study on atractyligenin and its derivatives. nih.gov

Role of the C-18 Carboxyl Group in Modulating Activity

The carboxyl group at the C-18 position is another critical determinant of the biological activity of this compound and its analogs. This acidic functional group can participate in hydrogen bonding and ionic interactions, which are often essential for binding to biological targets.

Studies involving the modification of this carboxyl group in the closely related kaurenoic acid (which lacks the C-16 hydroxyl) have demonstrated its importance. For instance, conversion of the carboxylic acid to its sodium salt or a methyl ester can alter both the physicochemical properties (like solubility) and the biological activity. biorxiv.orgresearchgate.net In one study, the methyl ester of kaurenoic acid retained strong activity against gram-positive bacteria, although it was slightly less active than the parent carboxylic acid. researchgate.net This indicates that while the free carboxyl group is important, esterification does not necessarily abolish activity and can be a tool to modify properties like cell permeability.

A comparative study on kaurenoic acid and its derivatives, kaurenol (where the carboxyl group is reduced to a primary alcohol) and methoxy (B1213986) kaurenoic acid (methyl ester), revealed significant differences in cytotoxicity. Kaurenoic acid itself was the most cytotoxic, while its reduction to kaurenol or esterification to methoxy kaurenoic acid decreased this activity. nih.gov

The following table summarizes the comparative cytotoxicity of kaurenoic acid and its C-19 modified derivatives (structurally analogous to C-18).

| Compound | Modification at C-19 | Cell Line | % Proliferation at 400 µM |

| Kaurenoic Acid (KA) | -COOH | CHO-K1 | 4.43% |

| Methoxy Kaurenoic Acid (MKA) | -COOCH3 | CHO-K1 | 81.0% |

| Kaurenol (KRN) | -CH2OH | CHO-K1 | 86.8% |

Data sourced from a comparative study on CHO-K1 cells. nih.gov

Effects of Structural Variations on the Kaurane Core and Peripheral Substituents

Beyond the specific functional groups at C-16 and C-18, modifications to the tetracyclic kaurane core and the addition of other peripheral substituents can significantly impact bioactivity. The rigidity and conformation of the A, B, C, and D rings are crucial for presenting the functional groups in the correct spatial orientation for target interaction.

Studies have shown that the introduction of additional hydroxyl groups or other substituents at various positions on the kaurane skeleton can enhance or diminish biological activity. For example, the introduction of a hydroxyl group at the C-3 position of ent-16-kauren-19-oic acid resulted in a complete loss of antibacterial activity, possibly due to the formation of an intramolecular hydrogen bond with the C-19 carboxylic group, which alters the molecule's interaction with protons and biological membranes. researchgate.net In contrast, hydroxylation at other positions, such as C-7 and C-11, has been shown to be beneficial for certain activities. researchgate.net The presence of an angeloyloxy group at C-15 has also been associated with cytotoxicity against hepatocellular carcinoma cell lines. researchgate.net

Comparative SAR Analysis with Related Kauranoid Diterpenes

Comparing the SAR of this compound with other naturally occurring and synthetic kauranoids provides a broader understanding of the structural requirements for different biological activities. A key comparison can be made with kaurenoic acid, which shares the same kaurane skeleton and C-18 carboxyl group but lacks the C-16 hydroxyl group and possesses a C16-C17 double bond.

Kaurenoic acid exhibits a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net Its cytotoxicity is often more pronounced than that of its hydroxylated or reduced derivatives. nih.gov The presence of the exocyclic double bond at C16-C17 in kaurenoic acid is a significant structural feature. Saturation of this double bond, as seen in the kaurane structure of this compound, along with the introduction of the C-16 hydroxyl group, alters the geometry and electronic properties of the D-ring, which in turn influences its interaction with biological targets.

Furthermore, comparison with more complex kauranoids like atractyligenin reveals the importance of oxidation. Atractyligenin itself has low cytotoxicity, but its synthetic 15-keto derivatives, which introduce an α,β-unsaturated ketone system, are highly potent cytotoxic agents. nih.gov This highlights a common theme in kauranoid SAR: the introduction of reactive electrophilic centers, such as enones, often leads to a dramatic increase in cytotoxicity.

The table below presents a comparative view of the cytotoxicity of different kauranoid diterpenes.

| Compound | Key Structural Features | Cell Line | Cytotoxic Activity (IC50 µM) |

| Kaurenoic Acid | C16=CH2, C-19 COOH | CHO-K1 | ~150 µM (SF50) |

| 15-ketoatractyligenin | C-15=O, C-16 OH, C-19 COOH | A549 (lung) | 0.8 |

| Eriocalyxin B | α,β-unsaturated ketone | SMMC-7721 (hepatocarcinoma) | 0.76 |

| Longikaurin A | Multiple hydroxyl groups | SMMC-7721 (hepatocarcinoma) | ~1.8 |

Synthetic and Semisynthetic Approaches to 16 Hydroxykauran 18 Oic Acid and Its Derivatives

Total Synthesis Strategies Towards the Kaurane (B74193) Scaffold

The total synthesis of the kaurane scaffold, a tetracyclic system featuring a distinctive bicyclo[3.2.1]octane core, presents a formidable challenge to organic chemists. researchgate.netsci-hub.se Over the years, numerous innovative strategies have been developed to assemble this complex framework. magtech.com.cn These approaches often showcase the power of modern synthetic methodologies to construct multiple stereocenters and intricate ring systems with high levels of control. researchgate.netcdnsciencepub.com

Key strategies in the total synthesis of kaurane diterpenoids include:

Diels-Alder Reactions: This powerful cycloaddition has been employed to construct the B and C rings of the kaurane skeleton simultaneously in an intramolecular fashion. magtech.com.cn In some approaches, a highly regio- and diastereoselective intermolecular Diels-Alder cycloaddition is used at an early stage to assemble the majority of the carbon framework. researchgate.netmagtech.com.cn

Radical Cyclizations: Radical cascade reactions have proven effective in forming the characteristic bridged ring systems of kauranes. researchgate.netmagtech.com.cn These reactions can be triggered by various means, including photoinduced electron transfer, to create complex polycyclic structures. researchgate.net

Aldol and Michael-type Reactions: Convergent approaches often utilize reactions like the Hoppe's homoaldol reaction followed by an intramolecular Mukaiyama–Michael-type addition to assemble the tetracyclic core structure from two simpler fragments. sci-hub.seacs.org

Ring-Closing Metathesis and Nazarov Cyclizations: These reactions have been instrumental in key bond-forming events, leading to the efficient construction of the bicyclo[3.2.1]octane ring system. magtech.com.cn

These synthetic endeavors have not only led to the successful synthesis of various kaurane natural products but have also pushed the boundaries of synthetic organic chemistry, providing new tools and strategies for the construction of complex molecules. researchgate.net

Semisynthesis from Readily Available Natural Diterpenoid Precursors

While total synthesis provides an elegant route to kaurane diterpenoids, semisynthesis starting from readily available natural precursors is often a more practical and efficient approach for generating analogues. hebmu.edu.cn A prime starting material for many semisynthetic efforts is ent-kaurenoic acid, a diterpenoid that can be isolated in significant quantities from various plant sources, including the sunflower (Helianthus annuus). nih.govnih.gov The structural similarity of ent-kaurenoic acid to other kauranes makes it an attractive scaffold for chemical modification. ichem.md

Regioselective Functionalization Techniques

A significant challenge in the semisynthesis of kaurane derivatives is achieving regioselectivity—the ability to modify a specific position on the molecule while leaving other reactive sites untouched. hebmu.edu.cn This is particularly difficult due to the presence of multiple potentially reactive C-H bonds. nih.gov

One of the key transformations is allylic hydroxylation. The exocyclic double bond at C-16 in ent-kaurenoic acid provides a handle for introducing functionality. redalyc.org For instance, treatment of ent-kaurenic acid with selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) can lead to the formation of ent-15α-hydroxy-kaur-16-en-19-oic acid. redalyc.org This reaction selectively hydroxylates the allylic C-15 position.

Another powerful strategy involves long-distance functionalization. For example, the C-17 hydroxyl group, introduced via hydroboration of the C-16(17) double bond, can direct oxidation to the C-11 position using lead tetraacetate (LTA). nih.govacs.org This reaction proceeds due to the spatial proximity of the C-17 hydroxyl group to the C-11β hydrogen.

Oxidative and Reductive Modifications

Oxidative and reductive reactions are fundamental tools for modifying the kaurane skeleton, allowing for the introduction of various functional groups and the alteration of oxidation states at different carbon atoms. researchgate.netnih.gov These modifications are often crucial for enhancing the biological activity of the parent compound. mdpi.com

Oxidation: The double bond at C-16 in ent-kaurenoic acid is a frequent target for oxidation. ichem.md

Epoxidation: Treatment with reagents like meta-chloroperbenzoic acid (mCPBA) can convert the double bond into an epoxide. ichem.mdscielo.br

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group to the C-16(17) double bond, stereoselectively forming the ent-17-hydroxykauran-19-oic acid derivative. scielo.br Subsequent oxidation of this primary alcohol can yield the corresponding aldehyde or carboxylic acid. scielo.br

Oxidative Decarboxylation: The carboxylic acid at C-19 can be removed through oxidative decarboxylation using reagents like lead tetraacetate, leading to the formation of a double bond. nih.govacs.org

Reduction:

Catalytic Hydrogenation: The C-16(17) double bond can be reduced using catalytic hydrogenation to yield the corresponding saturated kaurane derivative. ichem.mdacs.org

These oxidative and reductive modifications, often employed in a strategic sequence, provide access to a wide array of kaurane derivatives with diverse functionalities. nih.gov

Stereocontrolled Conversions

Controlling the stereochemistry during the synthesis and modification of kaurane diterpenoids is paramount, as the three-dimensional arrangement of atoms significantly influences their biological activity. cdnsciencepub.comnih.gov Synthetic strategies are often designed to create or alter stereocenters with a high degree of precision.

A notable example of stereocontrol is observed in the hydroboration-oxidation of the exocyclic double bond of ent-kaurenoic acid. The addition of the borane (B79455) reagent occurs preferentially from the less hindered α-face of the molecule, leading to the stereoselective formation of the ent-16α-hydroxymethyl derivative. scielo.br

In total synthesis, transannular Diels-Alder reactions have been utilized to establish the stereochemistry of multiple contiguous chiral centers in a single step. cdnsciencepub.com The stereochemical outcome of these reactions can be influenced by the geometry of the macrocyclic precursor. Furthermore, the use of chiral auxiliaries and catalysts in various synthetic steps allows for the enantioselective synthesis of specific kaurane stereoisomers. researchgate.net The ability to control stereochemistry is a hallmark of modern synthetic chemistry and is essential for the preparation of enantiomerically pure kaurane derivatives for biological studies.

Derivatization Strategies for Exploration of Novel Bioactivities and Potency Enhancement

The modification of lead compounds isolated from natural sources is a cornerstone of medicinal chemistry. semanticscholar.org For kaurane diterpenoids, derivatization strategies are employed to explore the structure-activity relationship (SAR) and to enhance the potency and selectivity of their biological effects. chinesechemsoc.org These modifications can significantly alter the physicochemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Modifications at the Hydroxyl Moiety

The hydroxyl group is a common functional group in naturally occurring and semisynthetic kaurane diterpenoids, and it serves as a convenient handle for further chemical modifications. The introduction of a hydroxyl group can increase the polarity of the molecule, which may impact its biological activity. mdpi.com

Strategies for modifying the hydroxyl moiety include:

Esterification: The hydroxyl group can be converted to an ester by reacting it with an acyl chloride or a carboxylic acid anhydride. This modification can alter the lipophilicity of the compound and may serve as a prodrug strategy.

Etherification: Formation of an ether linkage is another common modification. This can be achieved by reacting the alcohol with an alkyl halide under basic conditions.

Oxidation: A secondary hydroxyl group can be oxidized to a ketone, which can have a profound effect on the biological activity. For example, the presence of a ketone on the D-ring has been shown to be important for the anti-tumor efficacy of some kauranoids. researchgate.net

These derivatization strategies, along with others, allow for the systematic exploration of the chemical space around the kaurane scaffold, leading to the discovery of novel compounds with improved biological profiles.

Transformations of the Carboxyl Group

The carboxylic acid group at the C-18 position of the kaurane skeleton is a primary site for synthetic modification of 16-hydroxykauran-18-oic acid. These transformations are pursued to alter the molecule's polarity, steric profile, and potential biological interactions. Key modifications include the formation of amides and esters.

The synthesis of amide derivatives from kaurane-type diterpenoids has been reported as a strategy to generate chemical diversity. nih.govresearchgate.net A general and effective method for amide bond formation involves the activation of the carboxylic acid. nih.gov This is typically achieved using a combination of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt), in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The activated acid is then reacted with a primary or secondary amine to yield the corresponding amide. nih.gov This methodology allows for the introduction of a wide array of substituents at the amidic nitrogen, leading to a diverse set of derivatives. nih.gov For instance, research on the related diterpene atractyligenin (B1250879) has demonstrated the synthesis of a large series of amides using this procedure. nih.gov

Esterification represents another common transformation of the C-18 carboxyl group. The synthesis of simple alkyl esters, such as methyl esters, can be readily accomplished. Treatment of the kauranoic acid with diazomethane (B1218177) in an ethereal solution is a well-established method for obtaining the corresponding methyl ester. researchgate.net Alternatively, other alkyl esters can be prepared by reacting the carboxylic acid with an appropriate alkyl halide in the presence of a base like potassium hydroxide (B78521) (KOH) in acetone. researchgate.net Furthermore, more complex esters, such as glycosyl esters, can be synthesized. In studies with related diterpenoid glycosides, sugar moieties have been attached to the C-19 carboxyl group (equivalent to C-18 in this compound) to form ester linkages. researchgate.net

Table 1: Examples of Carboxyl Group Transformations in Kaurane Diterpenoids

| Transformation | Reagents and Conditions | Product Type | Reference |

| Amidation | EDCI, HOBt, DMAP, suitable amine, dry DMF, 0 °C to room temp. | C-18 Amide | nih.gov |

| Methyl Esterification | Diazomethane (CH₂N₂), ether | C-18 Methyl Ester | researchgate.net |

| Alkyl Esterification | Alkyl halide, KOH, acetone | C-18 Alkyl Ester | researchgate.net |

| Glycosyl Esterification | Activated sugar (e.g., glycosyl bromide), coupling agent | C-18 Glycosyl Ester | researchgate.net |

Introduction of Exogenous Functional Groups to the Kaurane Core

Beyond modifications at the C-18 carboxyl group, the tetracyclic kaurane core of this compound offers several positions for the introduction of new functionalities. These substitutions can significantly influence the molecule's properties and are achieved through various synthetic and biosynthetic methods.

Microbiological transformation is a powerful tool for the regioselective hydroxylation of the kaurane skeleton. psu.edu Fermentation of ent-kaurane diterpenoids with various fungal strains, such as those from the genera Rhizopus and Aspergillus, can introduce hydroxyl groups at specific and otherwise difficult-to-access positions. researchgate.netpsu.edu For example, microbiological transformations of ent-kaur-16-en-19-oic acid have resulted in hydroxylation at C-7 and hydration of the C16-C17 double bond to yield ent-16β,17-dihydroxy-kauran-19-oic acid. researchgate.net This demonstrates a method for potentially modifying the existing C-16 hydroxyl group or introducing new ones elsewhere on the core.

Glycosylation is another key strategy for derivatization, involving the attachment of sugar moieties to hydroxyl groups on the kaurane core. hebmu.edu.cn The native C-16 hydroxyl group of this compound is a potential site for such modifications. The Koenigs-Knorr reaction is a classic method used for this purpose, where an alcohol (the kaurane diterpenoid) reacts with a glycosyl halide (e.g., 2,3,4,6-tetra-O-acetyl-glucopyranosyl bromide) in the presence of a promoter like mercury(II) cyanide. researchgate.netevitachem.com This results in the formation of a glycosidic bond. Subsequent deprotection, typically by hydrolysis of the acetate (B1210297) groups, yields the final glycoside. researchgate.net This approach has been successfully used to synthesize ent-kaurane glucosides at the C-17 and C-19 positions of kaurenoic acid derivatives. researchgate.net

Furthermore, functional groups that have been introduced can be subsequently transformed. For example, di-hydroxy kaurane derivatives have been oxidized to their corresponding di-oxo analogues, creating further structural diversity. nih.gov

Table 2: Examples of Introduction of Exogenous Functional Groups to the Kaurane Core

| Functional Group | Position(s) | Method | Reagents/Conditions | Reference |

| Hydroxyl (-OH) | C-7 | Microbiological Transformation | Gibberella fujikuroi | researchgate.net |

| Hydroxyl (-OH) | C-1, C-7 | Microbiological Transformation | Rhizopus nigricans, Aspergillus ochraceous | researchgate.netpsu.edu |

| Dihydroxy (-OH, -OH) | C-16, C-17 | Microbiological Hydration | Fungal incubation | researchgate.net |

| Glucoside | C-17, C-19 | Koenigs-Knorr Reaction | 2,3,4,6-tetra-O-acetyl-glucopyranosyl bromide, Hg(CN)₂, followed by hydrolysis | researchgate.net |

| Ketone (C=O) | C-2, C-15 | Oxidation | Dess-Martin periodinane | nih.gov |

Advanced Analytical Methodologies for Research on 16 Hydroxykauran 18 Oic Acid

Chromatographic Techniques for Separation and Quantification in Complex Matrices (e.g., Plant Extracts, Cell Cultures)

Chromatography is the cornerstone for isolating and quantifying 16-Hydroxykauran-18-oic acid and related diterpenoids from intricate biological mixtures. The choice of technique is dictated by the sample's complexity, the analyte's concentration, and the research objective, whether it be purification or precise measurement. A combination of methods is often employed, utilizing different separation principles to achieve the desired resolution and purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of kaurane (B74193) diterpenes like this compound due to its high resolution and sensitivity. mdpi.com It is particularly effective for non-volatile compounds and can be coupled with various detectors for robust quantification and identification.

Reversed-phase (RP) HPLC is the most common modality, typically using C18 columns. nih.govpjoes.com Gradient elution systems, often composed of acetonitrile (B52724) and acidified water (with formic or phosphoric acid), are employed to separate compounds with varying polarities within a single run. mdpi.comnih.gov For instance, a validated HPLC method for quantifying kaurane diterpenes in Xylopia species, including 16-alpha-hydroxykauranoic acid, utilized an isocratic mobile phase. researchgate.net

Detectors:

Diode-Array Detector (DAD): DAD provides ultraviolet (UV) spectra for eluting peaks, which aids in peak identification and purity assessment. redalyc.orgmdpi.com While DAD is excellent for quantification, it does not provide structural information and may lack the sensitivity to detect trace-level compounds. pjoes.commdpi.com Quantification is often performed at specific wavelengths, such as 210 nm for kaurane-type diterpenes. redalyc.org

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides unparalleled sensitivity and specificity. nih.gov Techniques like electrospray ionization (ESI) are used to ionize the analytes. mdpi.com Tandem mass spectrometry (MS/MS or MSn) allows for fragmentation of the parent ion, yielding structural information and enabling highly selective quantification through methods like multi-reaction monitoring (MRM). nih.govscielo.br A UHPLC-ESI-MS/MS method was successfully developed and validated for the determination of kaurenoic acid, a related diterpene, in plant extracts, demonstrating high precision and accuracy. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Waters Symmetry, Accucore) | nih.govnih.gov |

| Mobile Phase | Acetonitrile and Water (acidified with formic or phosphoric acid) | mdpi.comnih.govredalyc.org |

| Elution Mode | Gradient or Isocratic | mdpi.comresearchgate.net |

| Flow Rate | ~0.8 - 1.0 mL/min | mdpi.comredalyc.org |

| Detection | DAD (e.g., 210 nm, 270 nm), ESI-MS/MS | nih.govredalyc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. oeno-one.eumdpi.com For non-volatile diterpenoic acids like this compound, chemical derivatization is a necessary prerequisite to increase their volatility for GC analysis. sigmaaldrich.com

Common derivatization procedures include methylation or silylation, which convert the polar carboxylic acid and hydroxyl groups into more volatile esters and silyl (B83357) ethers, respectively. researchgate.netresearchgate.net For example, trimethylsilyl (B98337) (TMS) derivatives are often prepared for the GC-MS analysis of diterpenes in complex samples like propolis. nih.gov The analysis of resinous compounds frequently employs derivatization with reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH). researchgate.net

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with a capillary column (e.g., DB-5MS). mdpi.com The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum or "fingerprint" that allows for their identification by comparison to spectral libraries and authentic standards. nih.gov This technique was instrumental in identifying this compound as a significant component (13-17%) in the essential oil of Copaifera species. rsdjournal.org

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Methylation (e.g., with HCl/MeOH) or Silylation (e.g., TMS) | nih.govunimi.it |

| Column | Capillary column (e.g., dimethylpolysiloxane-based) | mdpi.comresearchgate.net |

| Carrier Gas | Helium or Nitrogen | mdpi.comresearchgate.net |

| Oven Program | Temperature ramp (e.g., 50°C to 330°C) | mdpi.comresearchgate.net |

| Ionization | Electron Impact (EI, 70 eV) | oeno-one.eumdpi.com |

| Detection | Mass Spectrometry (Full Scan or SIM) | oeno-one.eunih.gov |

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method widely used for the initial screening of plant extracts and for monitoring the progress of column chromatography purifications. researchgate.netunism.ac.id For diterpenoids, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.gov

The separation is achieved by developing the plate with a suitable mobile phase. The choice of solvent system is critical and depends on the polarity of the target compounds. unism.ac.id For kaurane diterpenes, mixtures of nonpolar and moderately polar solvents like n-hexane:ethyl acetate (B1210297) or chloroform:acetone are frequently effective. unism.ac.idnih.gov

After development, the separated compounds are visualized. Compounds with a UV chromophore can be seen under UV light (254 nm or 366 nm). unism.ac.id For compounds lacking a strong chromophore, visualization is achieved by spraying the plate with a chemical reagent followed by heating. A common spray reagent for terpenes is a vanillin/sulfuric acid solution, which produces characteristically colored spots. nih.govmdpi.com High-Performance TLC (HPTLC) offers improved separation efficiency and the potential for quantitative analysis using a densitometer. mdpi.comnih.gov

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 (TLC or HPTLC plates) | mdpi.comnih.gov |

| Mobile Phase Examples | n-hexane:ethyl acetate (12:8); chloroform:acetone (98:2) | unism.ac.idnih.gov |

| Visualization | UV light (254/366 nm); Vanillin-sulfuric acid spray reagent | unism.ac.idnih.govmdpi.com |

Spectroscopic Methods for Quantification and Purity Assessment (Excluding Structural Elucidation Data)

While spectroscopic methods like NMR are paramount for structural elucidation, certain spectroscopic techniques are adapted for quantification and purity assessment. For UV-active compounds, UV-Vis spectrophotometry, particularly when used as a detector for HPLC (i.e., HPLC-DAD), is a primary method for quantification. redalyc.orgmdpi.com The concentration of an analyte is determined by comparing its peak area to a calibration curve constructed from known concentrations of a reference standard. scielo.br Peak purity can also be assessed using DAD by comparing spectra across an eluting peak. scielo.br

For TLC/HPTLC, quantification can be performed using a densitometer, which measures the reflectance or absorbance of a chromatographic spot at a specific wavelength after visualization. nih.gov A validated HPTLC method for diterpenoids involved post-chromatographic derivatization with a vanillin/sulfuric acid reagent and densitometric measurement at 610 nm. nih.gov